molecular formula C30H50ClN7O6S2 B12689460 L-Methioninamide, L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-methionyl-, monohydrochloride CAS No. 2807-80-9

L-Methioninamide, L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-methionyl-, monohydrochloride

Cat. No.: B12689460
CAS No.: 2807-80-9
M. Wt: 704.3 g/mol
InChI Key: HKUYNVQBZHRXPA-QTLXFHDZSA-N
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Description

L-Methioninamide, L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-methionyl-, monohydrochloride is a complex peptide compound with a variety of applications in scientific research. This compound is known for its unique structure and properties, making it a subject of interest in fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methioninamide, L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-methionyl-, monohydrochloride involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise control of the sequence and composition of the peptide chain. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Methioninamide, L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-methionyl-, monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as dithiothreitol, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction may yield free thiol groups. Substitution reactions can introduce new functional groups into the peptide chain, altering its properties and reactivity .

Scientific Research Applications

L-Methioninamide, L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-methionyl-, monohydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of L-Methioninamide, L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-methionyl-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • L-Methioninamide
  • L-alanyl-L-phenylalanyl
  • L-isoleucylglycyl
  • L-methionyl

Uniqueness

L-Methioninamide, L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-methionyl-, monohydrochloride is unique due to its specific sequence and structure, which confer distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, stability, and solubility, making it a valuable tool in various research applications .

Properties

CAS No.

2807-80-9

Molecular Formula

C30H50ClN7O6S2

Molecular Weight

704.3 g/mol

IUPAC Name

(2S,3S)-N-[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanamide;hydrochloride

InChI

InChI=1S/C30H49N7O6S2.ClH/c1-6-18(2)25(37-29(42)23(36-27(40)19(3)31)16-20-10-8-7-9-11-20)30(43)33-17-24(38)34-22(13-15-45-5)28(41)35-21(26(32)39)12-14-44-4;/h7-11,18-19,21-23,25H,6,12-17,31H2,1-5H3,(H2,32,39)(H,33,43)(H,34,38)(H,35,41)(H,36,40)(H,37,42);1H/t18-,19-,21-,22-,23-,25-;/m0./s1

InChI Key

HKUYNVQBZHRXPA-QTLXFHDZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)N.Cl

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)N.Cl

Origin of Product

United States

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